2-amino-N-(4-iodophenyl)acetamide is a chemical compound with the molecular formula C₈H₈INO. It features an acetamide functional group attached to a phenyl ring that is substituted with an iodine atom at the para position. This compound is structurally characterized by the presence of an amino group, making it an amino-acetamide derivative. The compound is soluble in various solvents and has been identified for its potential biological activities and applications in medicinal chemistry.
These reactions are significant for modifying the compound for various applications in drug development and organic synthesis .
Research indicates that 2-amino-N-(4-iodophenyl)acetamide exhibits notable biological activity, particularly as a potential pharmaceutical agent. It has shown:
The synthesis of 2-amino-N-(4-iodophenyl)acetamide can be achieved through various methods:
These methods highlight the versatility in synthesizing this compound and its derivatives.
2-amino-N-(4-iodophenyl)acetamide has several applications:
Interaction studies involving 2-amino-N-(4-iodophenyl)acetamide have focused on its behavior in biological systems:
Several compounds share structural similarities with 2-amino-N-(4-iodophenyl)acetamide. Here are some notable examples:
| Compound Name | Similarity Index | Key Features |
|---|---|---|
| 1-(4-Iodophenyl)piperidin-2-one | 0.80 | Contains a piperidine ring; potential neuroactive properties. |
| N-(5-Fluoro-2-iodophenyl)acetamide | 0.74 | Fluorine substitution may enhance biological activity. |
| N,N'-(1,2-Phenylene)diacetamide | 0.74 | Contains two acetamide groups; may exhibit different reactivity patterns. |
| 5-Iodo-6-methylpyridin-2(1H)-one | 0.83 | Pyridine ring may alter solubility and reactivity. |
These compounds exhibit unique characteristics that differentiate them from 2-amino-N-(4-iodophenyl)acetamide, yet they share enough structural similarity to warrant comparative studies regarding their biological activities and synthetic pathways .